molecular formula C10H26Si2 B100227 Trimethyl(4-trimethylsilylbutyl)silane CAS No. 18001-81-5

Trimethyl(4-trimethylsilylbutyl)silane

Cat. No.: B100227
CAS No.: 18001-81-5
M. Wt: 202.48 g/mol
InChI Key: YCHWNWBSLGONGF-UHFFFAOYSA-N
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Description

Trimethyl(4-trimethylsilylbutyl)silane is a silane derivative featuring a butyl chain substituted with a trimethylsilyl group at the fourth carbon. Silanes with branched alkyl or aromatic substituents are widely used in organic synthesis, polymer chemistry, and semiconductor manufacturing due to their stability, hydrophobicity, and tunable reactivity .

Properties

CAS No.

18001-81-5

Molecular Formula

C10H26Si2

Molecular Weight

202.48 g/mol

IUPAC Name

trimethyl(4-trimethylsilylbutyl)silane

InChI

InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3

InChI Key

YCHWNWBSLGONGF-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCCC[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)CCCC[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane (C₁₃H₁₄Si): Features a conjugated diyne and phenyl group, enhancing its rigidity and electronic properties compared to the alkyl-substituted target compound. This structure is ideal for cross-coupling reactions .
  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane : Incorporates a boron-containing dioxaborolane ring, enabling applications in Suzuki-Miyaura couplings. Its synthesis achieves a high yield (92%) under mild conditions .
  • (4-Methoxyphenyl)trimethylsilane : The methoxy group increases electron density on the aromatic ring, altering its reactivity in electrophilic substitutions. Its hydrophobicity makes it suitable for coating applications .

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